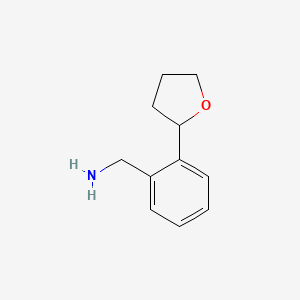
(2-(Tetrahydrofuran-2-yl)phenyl)methanamine
Vue d'ensemble
Description
2-(Tetrahydrofuran-2-yl)phenyl)methanamine, also known as 2-THPMA, is an organic compound derived from the aromatic amine family of compounds. It is a derivative of the phenylmethanamine family, which is composed of a non-aromatic ring with two nitrogen atoms attached to it. 2-THPMA has a wide range of applications in both the scientific and medical fields due to its unique properties.
Applications De Recherche Scientifique
Cytochrome P450 Enzyme Inhibition
Cytochrome P450 (CYP) enzymes play a crucial role in drug metabolism, influencing the pharmacokinetics of a vast array of drugs. Research into selective chemical inhibitors of these enzymes can help predict drug-drug interactions and improve drug design to minimize adverse effects. For example, compounds structurally related to "(2-(Tetrahydrofuran-2-yl)phenyl)methanamine" could potentially serve as selective inhibitors or substrates for CYP enzymes, thereby providing insights into enzyme selectivity and mechanism of action (Khojasteh et al., 2011).
Neuropharmacology and Receptor Agonism
Compounds with structural similarities to "(2-(Tetrahydrofuran-2-yl)phenyl)methanamine" may interact with neurotransmitter receptors, such as the 5-HT2A receptor. These interactions can provide valuable insights into the development of new therapeutic agents for treating CNS diseases. For instance, understanding how these compounds modulate receptor activity can aid in the design of drugs with specific pharmacological profiles for the treatment of depression, anxiety, and other neuropsychiatric disorders (Giovanni & Deurwaerdère, 2017).
Biopolymers and Nanotechnology
The synthesis and functionalization of biopolymers using chemical compounds offer vast potential in nanotechnology and materials science. For example, derivatives of "(2-(Tetrahydrofuran-2-yl)phenyl)methanamine" might be utilized in creating new polymer materials with unique properties for drug delivery systems, biocompatible coatings, or as components in nanodevices. Research in this area focuses on developing materials with tailored properties for specific biomedical applications (Lecker et al., 2017).
Mécanisme D'action
Target of Action
Similar compounds such as phenylmethanamines have been known to interact with various biological targets .
Mode of Action
It’s worth noting that amines can undergo oxidation reactions to produce different synthetic intermediates such as imines, nitriles, oximes, and amides .
Biochemical Pathways
It has been reported that similar compounds can be used to produce a library of secondary and tertiary tetrahydrofurfurylamines under mild conditions .
Pharmacokinetics
The compound’s properties such as boiling point and density have been predicted .
Result of Action
Similar compounds have been used in the production of amino-containing compounds from biomass .
Action Environment
The action of (2-(Tetrahydrofuran-2-yl)phenyl)methanamine can be influenced by various environmental factors. For instance, the oxidation of amines has been reported to be efficiently carried out under mild conditions .
Propriétés
IUPAC Name |
[2-(oxolan-2-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-2,4-5,11H,3,6-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMNDZCRDDCLAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=CC=CC=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyloctahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B1471895.png)
![6-(Benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid](/img/structure/B1471897.png)
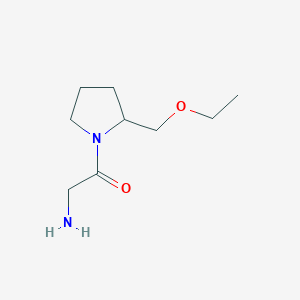

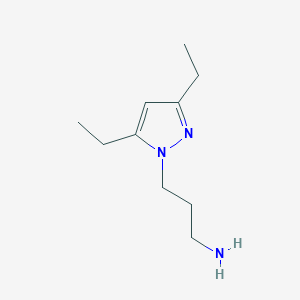

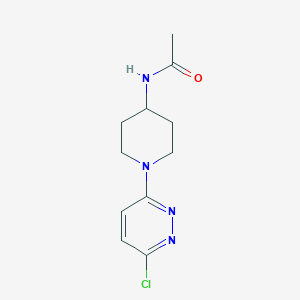
![N-[2-(3-methoxyphenyl)ethyl]oxan-4-amine](/img/structure/B1471908.png)
![3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1471909.png)
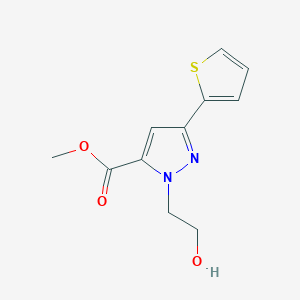

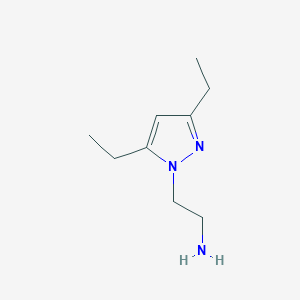

![2-[6-Oxo-3-(pyridin-2-yl)-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B1471918.png)